molecular formula C22H24N4O4 B1212280 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 22291-04-9

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B1212280
CAS No.: 22291-04-9
M. Wt: 408.4 g/mol
InChI Key: HPJFXFRNEJHDFR-UHFFFAOYSA-N
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Description

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a versatile organic compound known for its electron-deficient aromatic core and high electron affinity. It is widely used in various fields due to its excellent thermal stability, oxidative stability, and unique photophysical properties . The compound is often utilized in organic electronics, supramolecular chemistry, and as a building block for more complex molecular structures .

Mechanism of Action

Target of Action

Naphthalenediimide (NDI) is a versatile compound with a wide range of targets due to its unique electronic properties . It primarily targets DNA duplexes, forming stable complexes via threading intercalation . NDI also interacts with other π-electron rich guests in a peripheral manner . In the field of energy storage, NDI has been used as an electron acceptor in organic cathodes .

Mode of Action

NDI’s mode of action is primarily through electron transfer interactions . It is an electron-deficient, robust, and planar molecule, making it highly applicable to electronic devices . In the context of DNA interaction, NDI binds to a DNA duplex via threading intercalation, where NDI inserts between adjacent base pairs . This interaction stabilizes the NDI-DNA duplex complex .

Biochemical Pathways

The biochemical pathways affected by NDI are largely related to its electron transfer properties . NDI’s interaction with DNA duplexes can enable the development of unique DNA analytical techniques, functional DNA polymers, and supramolecular polymers . In energy storage applications, NDI undergoes redox reactions, contributing to the stability of radical intermediates for high-performance organic batteries .

Result of Action

The molecular and cellular effects of NDI’s action are diverse, depending on its application. In biotechnology, NDI’s interaction with DNA can lead to the development of unique DNA analytical techniques and functional DNA polymers . In energy storage, NDI’s redox activity contributes to the stability of radical intermediates, enhancing the performance of organic batteries .

Action Environment

NDI’s action, efficacy, and stability can be influenced by environmental factors. For instance, NDI-based materials exhibit persistent stable radical-doped characteristics under ambient conditions, even at high temperatures . In addition, the choice of processing solvent can affect the molecular ordering and orientation of NDI, which in turn influences its transport characteristics .

Biochemical Analysis

Biochemical Properties

Naphthalenediimide plays a significant role in biochemical reactions due to its electron-deficient nature and ability to form stable complexes with biomolecules. It interacts with DNA duplexes through threading intercalation, where it inserts between adjacent base pairs, stabilizing the DNA structure . Additionally, naphthalenediimide forms stable complexes with DNA quadruplexes, which are associated with gene expression regulation and cancer development . These interactions highlight the potential of naphthalenediimide in gene detection and anticancer applications.

Cellular Effects

Naphthalenediimide influences various cellular processes by interacting with DNA and other biomolecules. Its binding to DNA duplexes and quadruplexes can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, naphthalenediimide’s stabilization of DNA quadruplexes can inhibit the growth of cancer cells by interfering with gene expression and promoting apoptosis . These effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of naphthalenediimide involves its binding interactions with DNA and other biomolecules. Naphthalenediimide inserts between adjacent base pairs in DNA duplexes through threading intercalation, stabilizing the DNA structure . It also forms stable complexes with DNA quadruplexes, which regulate gene expression and are associated with cancer development . These binding interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to naphthalenediimide’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalenediimide can change over time due to its stability and degradation. Naphthalenediimide is known for its thermal stability and resistance to oxidative degradation . Long-term studies have shown that naphthalenediimide maintains its stability and continues to exert its effects on cellular function, including DNA binding and gene expression regulation . These findings suggest that naphthalenediimide can be a reliable compound for long-term biochemical applications.

Dosage Effects in Animal Models

The effects of naphthalenediimide vary with different dosages in animal models. At lower doses, naphthalenediimide can effectively stabilize DNA structures and regulate gene expression without causing significant toxicity . At higher doses, naphthalenediimide may exhibit toxic effects, including cellular damage and apoptosis . These dosage-dependent effects highlight the importance of optimizing naphthalenediimide dosages for therapeutic applications.

Metabolic Pathways

Naphthalenediimide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its binding to DNA duplexes and quadruplexes can influence metabolic flux and metabolite levels . Naphthalenediimide’s interactions with DNA structures can also affect the activity of enzymes involved in DNA replication and repair, further impacting cellular metabolism . These metabolic effects underscore the compound’s potential in biochemical research and therapeutic applications.

Transport and Distribution

Naphthalenediimide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to bind to DNA duplexes and quadruplexes facilitates its localization within the nucleus, where it can exert its effects on gene expression and cellular function . Naphthalenediimide’s distribution within cells and tissues is crucial for its therapeutic potential and effectiveness in biochemical applications.

Subcellular Localization

Naphthalenediimide’s subcellular localization is primarily within the nucleus, where it interacts with DNA structures. Its binding to DNA duplexes and quadruplexes directs it to specific compartments within the nucleus, allowing it to regulate gene expression and cellular function . Post-translational modifications and targeting signals may further influence naphthalenediimide’s localization and activity within cells . These localization effects are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJFXFRNEJHDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81254-00-4 (di-hydrobromide)
Record name Naphthalenediimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80176838
Record name Naphthalenediimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22291-04-9
Record name Naphthalenediimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenediimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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